7-Chloroisoquinoline-1-carboxylic acid
Overview
Description
7-Chloroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6ClNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves treating Cap-138 with a 5N sodium hydroxide solution. The resulting suspension is heated at 85°C for 4 hours, cooled to 25°C, diluted with dichloromethane, and acidified with 1N hydrochloric acid. The organic phase is separated, washed with brine, dried over Na2SO4, concentrated to volume, and filtered to afford Cap-138 .Molecular Structure Analysis
The molecular weight of this compound is 207.61 g/mol . The InChI code is 1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9 (10 (13)14)8 (6)5-7/h1-5H, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.61 g/mol . It is a solid at room temperature . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 .Scientific Research Applications
Antioxidative and Prooxidative Effects
- 7-Chloroisoquinoline derivatives, including those related to 7-Chloroisoquinoline-1-carboxylic acid, have been studied for their antioxidative or prooxidative effects. These effects are observed against free-radical-initiated peroxidation, such as hemolysis of human erythrocytes. The research found that the presence of electron-attracting groups in these compounds influences their role as antioxidants or prooxidants (Liu, Han, Lin, & Luo, 2002).
Synthesis and Antimicrobial Activity
- This compound derivatives have been synthesized for antimicrobial purposes. Research on microwave-irradiated synthesis of these compounds shows that they exhibit significant in vitro antimicrobial activity against a broad spectrum of microorganisms (Bhatt & Agrawal, 2010).
Multicomponent Crystal Formation
- Research into the crystallization of 7-Chloroquinolines with carboxylic acid coformers has led to the formation of new multicomponent crystalline materials. These studies are significant in the field of crystal growth and design, particularly for potential antiplasmodial agents (Clements et al., 2019).
Intramolecular Proton Relay Systems
- Investigations into the excited-state intramolecular double proton transfer (ESIDPT) involving compounds like 7-Hydroxyquinoline-8-carboxylic acid, which is structurally related to this compound, have been conducted. This research provides insights into the fundamental understanding of proton relay systems in the electronic excited state (Tang et al., 2011).
Photodegradation in Aqueous Systems
- The photodegradation of quinolinecarboxylic herbicides, structurally related to this compound, has been explored. This includes the study of their stability and degradation under various light conditions, which is crucial for understanding their environmental impact (Pinna & Pusino, 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
Isoquinolines, a class of compounds to which 7-chloroisoquinoline-1-carboxylic acid belongs, are known to interact with various biological targets and induce changes in cellular processes .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
7-chloroisoquinoline-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMPFNMUGIMORU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50731397 | |
Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
552850-71-2 | |
Record name | 7-Chloroisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50731397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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